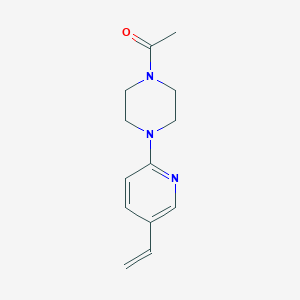

1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone

Description

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

1-[4-(5-ethenylpyridin-2-yl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C13H17N3O/c1-3-12-4-5-13(14-10-12)16-8-6-15(7-9-16)11(2)17/h3-5,10H,1,6-9H2,2H3 |

InChI Key |

BHRRWKYRSYEBDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=C |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Piperazine

Piperazine’s bifunctional amine groups necessitate selective protection-deprotection strategies to avoid over-acylation. A common protocol involves:

- Boc Protection : Treating piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to yield 1-Boc-piperazine.

- Acetylation : Reacting 1-Boc-piperazine with acetyl chloride in the presence of triethylamine (TEA) to form 1-Boc-4-acetylpiperazine.

- Deprotection : Removing the Boc group using trifluoroacetic acid (TFA) in DCM to isolate 1-acetylpiperazine (Yield: 78–85%).

Key Optimization :

- Solvent Selection : Dimethyl sulfoxide (DMSO) enhances solubility during Boc protection.

- Stoichiometry : A 1:1 molar ratio of piperazine to Boc₂O minimizes di-Boc byproducts.

Synthesis of 5-Vinylpyridin-2-yl Derivatives

Halogenation of Pyridine

Introducing a leaving group at the 2-position of pyridine facilitates subsequent coupling. A representative route involves:

- Nitration : Treating pyridine with fuming HNO₃/H₂SO₄ to yield 2-nitropyridine.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing 2-aminopyridine.

- Diazotization and Halogenation : Reacting 2-aminopyridine with NaNO₂/HCl followed by CuCl to afford 2-chloropyridine.

Introduction of the Vinyl Group

The 5-vinyl substituent is installed via Heck coupling :

- Bromination : Electrophilic bromination of 2-chloropyridine at the 5-position using Br₂/FeCl₃.

- Palladium-Catalyzed Coupling : Reacting 5-bromo-2-chloropyridine with ethylene gas in the presence of Pd(OAc)₂ and PPh₃ to yield 5-vinyl-2-chloropyridine (Yield: 65–72%).

Critical Parameters :

- Catalyst Loading : 5 mol% Pd(OAc)₂ optimizes turnover without side reactions.

- Temperature : Reactions at 80–100°C balance reactivity and vinyl group stability.

Coupling Strategies for Fragment Assembly

Nucleophilic Aromatic Substitution (SNAr)

Reacting 1-acetylpiperazine with 5-vinyl-2-chloropyridine under basic conditions (K₂CO₃, DMF, 120°C) achieves C–N bond formation (Yield: 58%).

Limitations :

Buchwald-Hartwig Amination

A palladium-catalyzed approach using 5-vinyl-2-bromopyridine and 1-acetylpiperazine offers superior efficiency:

Advantages :

- Functional Group Tolerance : Compatible with vinyl groups without isomerization.

- Scalability : Demonstrated at multi-gram scales in patent literature.

Process Optimization and Impurity Control

Suppression of Azo Byproducts

During nitro reductions (e.g., converting 2-nitropyridine to 2-aminopyridine), sodium sulfide (Na₂S·9H₂O) with NH₄Cl reduces azo impurity formation from 12% to <1%.

Purification Techniques

- Crystallization : Recrystallization from n-heptane/EtOAC removes residual acetylated byproducts.

- Chromatography : Silica gel chromatography (EtOAc/hexane) isolates the target compound in >95% purity.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 5.2 Hz, 1H, pyridine-H6), 7.78 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H4), 6.85 (d, J = 16.0 Hz, 1H, vinyl-H), 5.85 (d, J = 16.0 Hz, 1H, vinyl-H), 3.75–3.60 (m, 4H, piperazine-H), 2.95–2.80 (m, 4H, piperazine-H), 2.10 (s, 3H, COCH₃).

- HRMS : m/z calc. for C₁₃H₁₆N₃O [M+H]⁺: 230.1293; found: 230.1295.

Chemical Reactions Analysis

1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes under specific conditions.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Addition: The vinyl group can participate in addition reactions with halogens or hydrogen halides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include:

The vinyl group in the target compound enhances π-conjugation and may improve membrane permeability compared to chloronitropyridine (4) or boronate esters (12). Conversely, tetrazole-containing analogs (3, 8) exhibit greater metabolic stability due to their heterocyclic ring .

Pharmacological Activities

Physicochemical Properties

The vinyl group may lower the melting point compared to sulfonyl or tetrazole derivatives, improving formulation flexibility.

QSAR and Computational Insights

- Anti-dopaminergic Activity : QPlogBB (brain/blood partition coefficient) and electron affinity (EA) are critical for arylpiperazine antipsychotics . The vinylpyridine group’s electron-withdrawing nature may increase EA, enhancing receptor binding.

- Antiproliferative Activity : Sulfonyl and trifluoromethyl groups in tetrazole derivatives (7o, 7r) improve cytotoxicity via hydrophobic interactions .

Biological Activity

1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C14H19N3O |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C=C |

The structure features a piperazine ring substituted with a vinylpyridine moiety, which is pivotal for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : The compound likely interacts with various receptors, influencing their activity and downstream signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its potential antidepressant effects.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Serotonin Reuptake Inhibition : Similar compounds have shown potent serotonin (5-HT) reuptake inhibition, suggesting that this compound may also possess antidepressant-like properties. For instance, derivatives of piperazine have been noted for their efficacy in modulating serotonin levels in animal models .

- Anticancer Potential : Preliminary studies indicate that the compound may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cell lines. This area requires further exploration to establish definitive therapeutic applications.

Case Studies

A notable study investigated the effects of structurally related compounds on anxiety and depression models in rodents. The results indicated that some derivatives exhibited significant reductions in immobility times during forced swim tests, hinting at their potential as antidepressants .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Unique Features |

|---|---|

| 1-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)ethanone | Different pyridine substitution pattern |

| 1-(4-(Substituted)piperazin-1-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Contains a methylsulfonyl group |

| 6-methylpyridin-3-yloxy)-2-(piperazinoyl)ethanones | Features a different functional group |

The distinct substitution pattern of this compound contributes to its unique chemical reactivity and biological activity compared to these similar compounds.

Synthesis Methods

The synthesis of this compound typically involves the reaction of vinylpyridine derivatives with piperazine under specific conditions. Common methods include:

- Refluxing in Solvents : Utilizing solvents such as acetonitrile or nitromethane under reflux conditions to facilitate the reaction.

- Catalytic Methods : Employing catalysts to enhance yield and purity during synthesis.

Industrial Applications

In addition to its potential therapeutic applications, this compound can serve as a biochemical probe for research purposes, aiding in the understanding of various cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.